
N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride
Vue d'ensemble
Description
“N-phenyl-N’-(piperidin-2-ylmethyl)urea hydrochloride” is a chemical compound with the molecular formula C13H20ClN3O and a molecular weight of 269.7704 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “N-phenyl-N’-(piperidin-2-ylmethyl)urea hydrochloride” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Applications De Recherche Scientifique
Inhibitors of Soluble Epoxide Hydrolase and Fatty Acid Amide Hydrolase
Soluble Epoxide Hydrolase (sEH) Inhibitors : Compounds with a piperidyl moiety, similar in structure to N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, have been synthesized and studied for their inhibitory activity against human and murine sEH. These inhibitors have shown potential in reducing inflammatory pain, indicating therapeutic applications in pain management (Rose et al., 2010).
Fatty Acid Amide Hydrolase (FAAH) Inhibitors : Piperidine/piperazine ureas have been identified as a novel class of FAAH inhibitors with remarkable selectivity and in vitro potency. Given FAAH's role in degrading signaling lipids like anandamide, these inhibitors could have implications for treating pain, inflammation, and CNS disorders without the side effects associated with direct cannabinoid receptor agonists (Ahn et al., 2007).
Plant Biology and Morphogenesis
- Urea Derivatives in Plant Biology : Certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation in plants. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) have been extensively utilized in in vitro plant morphogenesis studies. This reflects the potential of N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride analogs in agricultural and botanical research (Ricci & Bertoletti, 2009).
Anticancer and Antiproliferative Agents
- Anticancer Activity : The diaryl ureas, including structures similar to N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride, have been evaluated for their antiproliferative activity against various cancer cell lines. Some compounds have demonstrated significant effects, suggesting the potential of such ureas as anticancer agents. This highlights the importance of structure-activity relationship studies in developing new therapeutic molecules (Feng et al., 2020).
Neuropharmacology and CNS Agents
- Central Nervous System (CNS) Agents : N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have shown anxiolytic activity and muscle-relaxant properties, indicating potential applications in treating anxiety and related muscle tension disorders. These findings suggest the therapeutic relevance of structurally related compounds in neuropharmacology (Rasmussen et al., 1978).
Antimicrobial and Environmental Applications
- Antimicrobial Activity : Studies on compounds structurally related to N-phenyl-N'-(piperidin-2-ylmethyl)urea hydrochloride have explored their use as antimicrobials, particularly in personal care products. The environmental occurrence and impact of such compounds, including their degradation and effects on aquatic environments, have also been investigated (Halden & Paull, 2004).
Orientations Futures
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, they continue to be an area of active research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propriétés
IUPAC Name |
1-phenyl-3-(piperidin-2-ylmethyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12;/h1-3,6-7,12,14H,4-5,8-10H2,(H2,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDTXJDAVZEIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



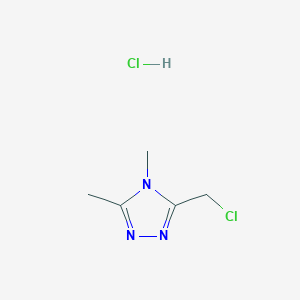
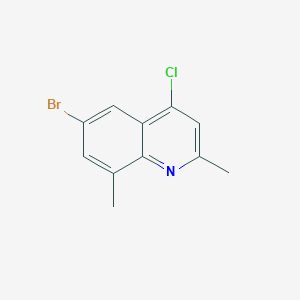
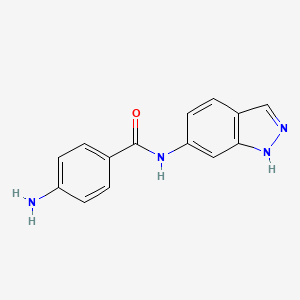
![Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate](/img/structure/B1518619.png)

![3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid](/img/structure/B1518621.png)
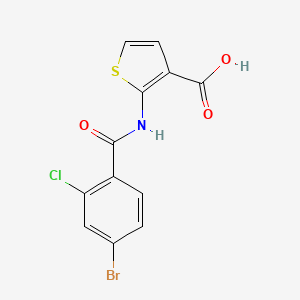

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)

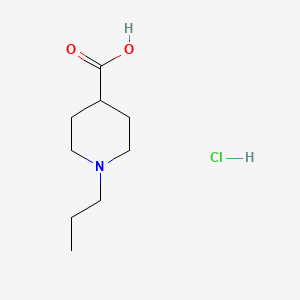
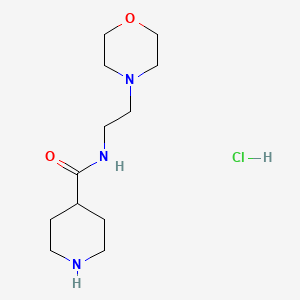
![N-cyclopropyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1518637.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)